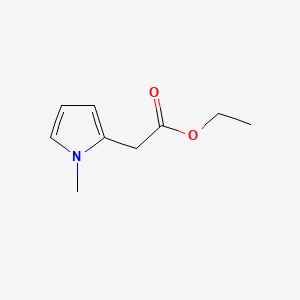

Ethyl 1-methyl-1H-pyrrole-2-acetate

Description

Significance of Pyrrole (B145914) Derivatives in Contemporary Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structure in a vast number of biologically active molecules. nih.govresearchgate.net Its derivatives are ubiquitous in nature, forming the core of vital biomolecules such as heme in hemoglobin, chlorophylls, and vitamin B12. researchgate.netresearchgate.net This natural prevalence has inspired extensive research in medicinal chemistry, where the pyrrole scaffold is recognized as a "privileged" structure. nih.govrsc.org

Pyrrole-containing compounds exhibit an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. nih.govresearchgate.netwisdomlib.orgnih.gov Consequently, they are integral to many approved drugs, such as the cholesterol-lowering agent Atorvastatin, the anti-inflammatory drug Tolmetin, and the anticancer agent Sunitinib. rsc.orgpharmaguideline.com The electron-rich nature of the pyrrole ring makes it reactive toward electrophiles, allowing for diverse functionalization and the synthesis of complex molecules. researchgate.netnih.gov Researchers continue to explore novel synthetic methods and pyrrole analogues to develop new therapeutic agents and advanced functional materials, such as conductive polymers. researchgate.netrsc.orgscitechdaily.com

Overview of Ester-Substituted Pyrroles as Synthetic Building Blocks

Among the various classes of pyrrole derivatives, those bearing ester functionalities, particularly at the C2 position (pyrrole-2-carboxylates and their acetic acid ester analogues), are highly valuable synthetic intermediates. google.comorgsyn.org The ester group serves multiple strategic roles in synthesis. It acts as an activating group, influencing the regioselectivity of further substitutions on the pyrrole ring. nih.gov

Furthermore, the ester moiety is a versatile functional handle that can be readily transformed into other chemical groups. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. prepchem.com For instance, the catalytic hydrogenolysis of ethyl pyrrole-glyoxalates is a method for producing the corresponding acetates. researchgate.net These transformations open pathways to a wide array of more complex pyrrole derivatives.

Synthetic strategies such as the Van Leusen pyrrole synthesis often employ reactants with ester groups to generate polysubstituted pyrroles. nih.gov Similarly, the Hantzsch and Knorr pyrrole syntheses can utilize β-ketoesters to construct the pyrrole ring. pharmaguideline.com The utility of these building blocks is demonstrated in the synthesis of pharmaceuticals; for example, 5-aroyl-pyrrole-2-acetic acid esters are key precursors for potent anti-inflammatory drugs. google.com Recent advancements also include electrochemical single-carbon insertion reactions into pyrroles bearing ester groups to create structurally diverse pyridine (B92270) derivatives. scitechdaily.comacs.org

Scope and Research Focus on Ethyl 1-methyl-1H-pyrrole-2-acetate

This compound (CAS Number: 49669-45-6) is a specific ester-substituted N-methylated pyrrole. nih.gov Its primary significance in chemical research lies in its role as a well-defined intermediate for the synthesis of important pharmaceutical compounds. google.com

| Property | Value |

| Chemical Formula | C₉H₁₃NO₂ echemi.com |

| Molecular Weight | 167.21 g/mol nih.gov |

| Boiling Point | 137 °C at 26 Torr echemi.com |

| Density | 1.0582 g/cm³ at 18 °C echemi.com |

| IUPAC Name | ethyl 2-(1-methylpyrrol-2-yl)acetate nih.gov |

Research has established clear synthetic routes to this compound. One notable method involves the esterification of 1-methylpyrrole-2-acetic acid using an appropriate alcohol, such as ethanol. google.com The parent acid itself can be synthesized, and its subsequent reduction using reagents like lithium aluminum hydride yields 1-methyl-1H-pyrrole-2-ethanol. prepchem.com Another advanced approach involves the direct functionalization of 1-methyl-1H-pyrrole through a copper-catalyzed reaction with ethyl diazoacetate, which selectively introduces the acetate (B1210297) group at the Cα position of the ring. researchgate.net

The principal application of this compound is as a precursor in the multi-step synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin. researchgate.net It also serves as a starting material for producing other pyrrole-2-acetic acid derivatives that possess anti-inflammatory properties. google.com Its well-defined structure and reactivity make it a valuable building block for creating more complex, biologically active molecules through further chemical modification. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-methylpyrrol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORBYQVSQSXKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068505 | |

| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-45-6 | |

| Record name | Ethyl 1-methyl-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methyl-2-pyrroleacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049669456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-methyl-2-pyrroleacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methylpyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-METHYL-2-PYRROLEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328H90HNX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 1 Methyl 1h Pyrrole 2 Acetate

Classical Pyrrole (B145914) Ring Formation Strategies

The foundational step in synthesizing Ethyl 1-methyl-1H-pyrrole-2-acetate often involves the creation of the pyrrole core. Two classical named reactions, the Paal-Knorr and Hantzsch syntheses, provide robust frameworks for constructing substituted pyrroles.

Paal-Knorr Type Condensations for Pyrrole Precursors

The Paal-Knorr synthesis is a widely utilized method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org This reaction is typically acid-catalyzed and proceeds via a dehydrative cyclization. mdpi.com For the synthesis of a precursor to this compound, a suitably substituted 1,4-dicarbonyl compound would be reacted with methylamine (B109427).

The general mechanism begins with the formation of an imine (or enamine) intermediate through the reaction of the amine with one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular nucleophilic attack by the nitrogen or the enamine onto the remaining carbonyl group leads to a five-membered ring intermediate. Dehydration of this cyclic hemiaminal then yields the aromatic pyrrole ring. organic-chemistry.orgmdpi.com The reaction can be carried out under neutral or mildly acidic conditions, as strongly acidic conditions may favor the formation of furan (B31954) byproducts. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. mdpi.comrgmcet.edu.inresearchgate.net

Table 1: Examples of Catalysts Used in Paal-Knorr Pyrrole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | Acetic acid, Phosphoric acid, Sulfamic acid, p-Toluenesulfonic acid mdpi.com |

| Lewis Acids | Iron(III) chloride, Bismuth(III) chloride/Silica, Antimony(III) chloride/Silica mdpi.comorganic-chemistry.org |

| Heterogeneous | Silica sulfuric acid rgmcet.edu.in |

Hantzsch Pyrrole Synthesis and Analogous Cyclization Reactions

The Hantzsch pyrrole synthesis offers an alternative, albeit historically less common, route to substituted pyrroles. wikipedia.orgthieme-connect.com The classical Hantzsch synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org The mechanism is initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination steps lead to the formation of the pyrrole ring. wikipedia.org

While the original Hantzsch synthesis had limitations in scope and yield, modern variations have expanded its utility. thieme-connect.com These include the use of mechanochemical conditions, such as ball milling, and applications in continuous flow chemistry for the rapid generation of pyrrole libraries. youtube.com Furthermore, photocatalytic and electrochemical methods have been developed, demonstrating the ongoing evolution of this classical reaction. rsc.org For the synthesis of a precursor to this compound, one could envision a strategy employing a β-ketoester that incorporates the acetate (B1210297) side chain, an appropriate α-haloketone, and methylamine.

Functional Group Introduction and Modification Reactions

Once the pyrrole ring is formed, or in some cases, concurrently, the required functional groups—the ethyl acetate moiety at the 2-position and the methyl group on the nitrogen—must be introduced or modified.

Esterification Approaches to the Acetate Moiety

A common strategy involves the synthesis of the corresponding pyrrole-2-acetic acid, which is then esterified to yield the ethyl ester. For instance, (1-methyl-1H-pyrrol-2-yl)(oxo)acetic acid can be synthesized and subsequently reduced and esterified. Alternatively, a more direct approach involves the reaction of a pyrrole derivative with a reagent that introduces the entire ethyl acetate group.

A versatile method for preparing ethyl pyrrole-2-carboxylates, a related class of compounds, involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol. This procedure provides a high yield of the ethyl ester and can be adapted to produce other esters by using different alcohols. orgsyn.org This methodology could potentially be adapted for the synthesis of the target molecule.

N-Alkylation Protocols for Methylation at Nitrogen

If the pyrrole ring is synthesized using ammonia, resulting in an N-unsubstituted pyrrole, a subsequent N-methylation step is necessary. This can be achieved through various alkylation protocols. A common method involves the deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.

In some synthetic strategies, the methyl group on the nitrogen is introduced from the outset by using methylamine in the ring-forming reaction, as described in the Paal-Knorr and Hantzsch syntheses. organic-chemistry.orgmdpi.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more advanced and catalytic methods for the synthesis of substituted pyrroles, which can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such approach is the direct C-H functionalization of the pyrrole ring. For example, the reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate, catalyzed by a copper complex, can lead to the direct introduction of the ethyl acetate group at the Cα-position of the pyrrole ring. researchgate.net This method represents a highly atom-economical route to the target molecule.

Furthermore, electrochemical methods are emerging as powerful tools in heterocyclic synthesis. rsc.org For instance, an electrochemical single-carbon insertion into a pyrrole ring using an α-H diazo ester as the carbon source has been reported, leading to ring expansion to a pyridine (B92270). acs.org While this specific example leads to a different heterocyclic system, it highlights the potential of electrochemical methods for novel bond formations and skeletal rearrangements in pyrrole chemistry.

Ruthenium-catalyzed transformations of isoxazol-5(4H)-ones have also been shown to produce 1H-pyrrole derivatives, offering another potential, though less direct, pathway. researchgate.net

Transition Metal-Catalyzed C-H Functionalization of Pyrroles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. youtube.com For electron-rich heterocycles like pyrroles, transition metal catalysis is often employed to achieve selective C-H activation and subsequent bond formation. rsc.org

Palladium and rhodium complexes are among the most extensively studied catalysts for the C-H functionalization of heteroarenes. nih.govnih.gov The challenge often lies in controlling the regioselectivity of the functionalization. In the case of 1-substituted pyrroles, the C2 and C5 positions are electronically favored for electrophilic attack, but achieving selectivity between them can be intricate. The mechanism of these reactions often involves the formation of a metal-carbon bond at the site of C-H activation. youtube.com

While direct C-H acetoxylation of pyrrole itself can be challenging, studies on related heterocycles like indoles provide valuable insights. For instance, palladium-catalyzed regioselective C-H activation has been successfully used for the synthesis of various substituted ethyl 2-(1H-indol-2-yl) acetates. researchgate.netlongdom.org This transformation utilizes a palladium catalyst in conjunction with norbornene, which acts as a transient mediator in the catalytic cycle. longdom.org The reaction proceeds via a cascade C-H activation process, demonstrating excellent functional group compatibility. researchgate.netlongdom.org A similar strategy could be envisioned for the synthesis of this compound from 1-methylpyrrole.

Below is a table summarizing the findings for the palladium-catalyzed synthesis of ethyl 2-(1H-indol-2-yl) acetates, which serves as a model for the potential synthesis of the target pyrrole compound. longdom.org

| Entry | Indole (B1671886) Substrate | Product | Yield (%) |

| 1 | Indole | Ethyl 2-(1H-indol-2-yl)acetate | 75 |

| 2 | 5-Methoxyindole | Ethyl 2-(5-methoxy-1H-indol-2-yl)acetate | 72 |

| 3 | 5-Fluoroindole | Ethyl 2-(5-fluoro-1H-indol-2-yl)acetate | 65 |

| 4 | 5-Chloroindole | Ethyl 2-(5-chloro-1H-indol-2-yl)acetate | 68 |

| 5 | 5-Bromoindole | Ethyl 2-(5-bromo-1H-indol-2-yl)acetate | 62 |

| 6 | 7-Azaindole | Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)acetate | 55 |

Table based on data from a palladium-catalyzed synthesis of indole acetates, illustrating the potential applicability to pyrrole systems. longdom.org

Carbene Insertion Reactions in Pyrrole Synthesis

Carbene insertion into C-H bonds is a direct and efficient method for forming new carbon-carbon bonds. researchgate.net This approach is particularly well-suited for the functionalization of electron-rich heterocycles. The reaction typically involves the generation of a metal-carbene intermediate from a diazo compound, which then undergoes insertion into a C-H bond of the substrate. researchgate.net

The synthesis of this compound has been successfully achieved through a copper-catalyzed carbene insertion reaction. researchgate.net In this method, 1-methyl-1H-pyrrole is reacted with ethyl diazoacetate in the presence of a copper(I) catalyst. The reaction shows complete selectivity for the formal insertion of the carbene into the Cα-H bond of the pyrrole ring, yielding the desired product without the formation of isomers resulting from insertion into the Cβ-H bond or N-H bond (in the case of unprotected pyrroles). researchgate.net

The catalyst employed in this transformation is a copper(I) complex with a hydrotris(pyrazolyl)borate (Tp) ligand, specifically TpBr3Cu(NCMe). researchgate.net The use of this catalyst system ensures high efficiency and selectivity in the carbene transfer process.

| Reactant 1 | Reactant 2 | Catalyst | Product | Selectivity |

| 1-methyl-1H-pyrrole | Ethyl diazoacetate | TpBr3Cu(NCMe) | This compound | Cα-H insertion |

Data table summarizing the copper-catalyzed carbene insertion reaction for the synthesis of this compound. researchgate.net

Recent advancements have also explored the use of iridium porphyrin complexes for catalytic asymmetric carbene insertion into C-H bonds, achieving very high turnover numbers and excellent enantioselectivity for the synthesis of chiral β-amino acid derivatives. nih.govnih.gov This highlights the potential for developing asymmetric variants of carbene insertion reactions for the synthesis of chiral pyrrole derivatives.

Organocatalytic Methods for Pyrrole Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. For the synthesis of pyrrole derivatives, organocatalytic methods offer an attractive alternative to metal-based catalysis, often with the benefits of being more environmentally friendly and less sensitive to air and moisture. N-Heterocyclic carbenes (NHCs) and proline are two prominent classes of organocatalysts that have been employed in pyrrole synthesis.

N-Heterocyclic carbenes are versatile organocatalysts known for their ability to induce umpolung (reactivity inversion) in aldehydes and other functional groups. rsc.orgacs.orgacs.org While direct C-H functionalization of pyrroles using NHC organocatalysis to introduce an acetate group is not extensively documented, NHCs have been used as ligands in transition metal catalysis for the direct arylation of pyrroles. nih.gov In the realm of pure organocatalysis, NHCs are known to catalyze a wide array of reactions that can lead to heterocyclic structures. researchgate.net For instance, NHC-catalyzed activation of esters can initiate domino reactions to form various carbo- and heterocycles. nih.gov

Proline and its derivatives are another important class of organocatalysts, often used in asymmetric synthesis. rsc.org While not typically used for direct C-H functionalization of pyrroles, proline can catalyze the formation of the pyrrole ring through multi-component reactions. For example, proline can catalyze Knoevenagel condensations, which can be a key step in the synthesis of highly functionalized pyrroles. researchgate.net

The table below summarizes some general organocatalytic approaches that have been used for the synthesis of various pyrrole derivatives, illustrating the versatility of this strategy.

| Organocatalyst | Reaction Type | Substrates | Product Type |

| N-Heterocyclic Carbene | Annulation | Thioamides, Modified Enals | Functionalized 1,3-Thiazin-4-ones (precursors to pyrroles) |

| L-Proline | Knoevenagel Condensation | 2-Chloroquinoline-3-carboxaldehydes, Active Methylene (B1212753) Compounds | Substituted Olefins (for further cyclization) |

| N-Methylimidazole | Multi-component Reaction | Primary Amines, Acetylene Dicarboxylates | Functionalized Pyrroles |

This table provides examples of organocatalytic methods used in the synthesis of various heterocyclic compounds, some of which are pyrrole derivatives or their precursors.

Chemical Reactivity and Transformations of Ethyl 1 Methyl 1h Pyrrole 2 Acetate

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is characterized by a π-excessive system, where the nitrogen lone pair participates in the aromatic sextet. This makes the carbon atoms of the ring, particularly the C2 and C5 positions, highly nucleophilic and susceptible to attack by electrophiles. nih.govonlineorganicchemistrytutor.com However, the substituents already present on Ethyl 1-methyl-1H-pyrrole-2-acetate modify this intrinsic reactivity.

Electrophilic aromatic substitution (SEAr) is the predominant reaction type for the pyrrole nucleus. nih.govquora.com For unsubstituted pyrrole, substitution occurs almost exclusively at the C2 (or α) position because the corresponding cationic intermediate (σ-complex or Wheland intermediate) is stabilized by more resonance structures than the intermediate formed from attack at C3 (the β position). onlineorganicchemistrytutor.comslideshare.net In N-substituted pyrroles, such as N-methylpyrrole, this preference for C2 substitution is maintained. chemistrysteps.com

In this compound, the C2 position is already occupied. The existing N-methyl group is an activating, ortho-, para-director, while the 2-acetate (B119210) group (-CH₂COOEt) is deactivating and a meta-director in classical aromatic systems. Within the pyrrole ring, the electron-withdrawing nature of the acetate (B1210297) group deactivates the ring towards electrophilic attack but directs incoming electrophiles primarily to the C4 and C5 positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 4- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Common electrophilic substitution reactions applicable to this compound include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C5 or C4 position.

Nitration: Nitration, typically using nitric acid in acetic anhydride (B1165640), would yield a mixture of 4-nitro and 5-nitro derivatives.

Formylation: The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a mild method for formylating electron-rich heterocycles. chemistrysteps.comwikipedia.orgnih.gov This reaction on this compound would be expected to introduce a formyl (-CHO) group at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) | Ethyl 5-bromo-1-methyl-1H-pyrrole-2-acetate and Ethyl 4-bromo-1-methyl-1H-pyrrole-2-acetate |

| Nitration | HNO₃ / Acetic Anhydride | Ethyl 1-methyl-5-nitro-1H-pyrrole-2-acetate and Ethyl 1-methyl-4-nitro-1H-pyrrole-2-acetate |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | Ethyl 5-formyl-1-methyl-1H-pyrrole-2-acetate |

| Acylation | Acetic Anhydride / Lewis Acid | Ethyl 5-acetyl-1-methyl-1H-pyrrole-2-acetate |

Due to the electron-rich nature of the pyrrole ring, direct nucleophilic aromatic substitution is generally difficult. nih.gov The π-system repels approaching nucleophiles, making such reactions uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. The ethyl acetate group at C2 is only moderately electron-withdrawing and is generally insufficient to facilitate direct nucleophilic attack on the ring carbons.

Nucleophilic substitution on the pyrrole nucleus typically requires more potent activating groups, such as a nitro group. For instance, in related systems like 2-trichloroacetyl-1-methyl-4-nitropyrrole, the trichloromethyl group can be displaced by a nucleophile like ethanolamine, a reaction driven by the strong activation provided by the nitro group and the trichloroacetyl group. mdpi.com For this compound, such transformations on the ring itself are not a characteristic feature of its reactivity.

Reactions Involving the Ester and Alkyl Side Chains

The side chains of the molecule provide additional sites for chemical transformations.

The ethyl acetate moiety is susceptible to a variety of classical ester reactions. These transformations leave the pyrrole nucleus intact while modifying the C2 substituent.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. libretexts.org Basic hydrolysis (saponification) with a base like sodium hydroxide (B78521) (NaOH) is irreversible and yields the sodium salt of 1-methyl-1H-pyrrole-2-acetic acid. Subsequent acidification provides the free carboxylic acid. Acid-catalyzed hydrolysis with a strong acid in water is a reversible process. libretexts.org Selective hydrolysis has been demonstrated in related, more complex pyrrole esters. acs.org

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction can be facilitated by heating or by using coupling agents like propanephosphonic acid anhydride (T3P). google.com This allows for the synthesis of a wide array of N-substituted 2-(1-methyl-1H-pyrrol-2-yl)acetamides.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 2-(1-methyl-1H-pyrrol-2-yl)ethanol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group, forming a different ester of 1-methyl-1H-pyrrole-2-acetic acid.

Table 2: Key Transformations of the Ethyl Acetate Group

| Reaction Type | Reagent(s) | Product |

| Basic Hydrolysis | 1. NaOH, H₂O2. H₃O⁺ | 1-Methyl-1H-pyrrole-2-acetic acid |

| Amidation | R¹R²NH | N,N-Disubstituted-2-(1-methyl-1H-pyrrol-2-yl)acetamide |

| Reduction | LiAlH₄ | 2-(1-Methyl-1H-pyrrol-2-yl)ethanol |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 1-methyl-1H-pyrrole-2-acetate |

Direct chemical functionalization of the N-methyl group in this compound is challenging and not a commonly reported transformation. The C-H bonds of the N-methyl group are generally unreactive. While methods exist for the N-alkylation of pyrrole to introduce the methyl group, subsequent reactions on the methyl group itself are not synthetically straightforward.

Cycloaddition and Rearrangement Reactions

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions, behaving as a 4π-electron component (a diene) or a 2π-electron component. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): Pyrroles are generally reluctant dienes in Diels-Alder reactions due to the loss of aromaticity required in the transition state. ucla.edu However, the reaction can proceed with highly reactive dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides, particularly when the pyrrole nitrogen bears an electron-withdrawing group. ucla.edunih.govnih.gov Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyrrole ring, are also known to occur more readily. ucla.edursc.org

[3+2] Cycloaddition: Pyrrole derivatives can engage in [3+2] cycloadditions with various three-atom components, leading to the formation of fused heterocyclic systems.

[2+1] Cycloaddition and Ciamician-Dennstedt Rearrangement: Pyrroles react with carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, in a [2+1] cycloaddition. wikipedia.orgdrugfuture.com The resulting dihalocyclopropane intermediate is typically unstable and undergoes a ring-expansion rearrangement known as the Ciamician-Dennstedt rearrangement to yield a 3-halopyridine. drugfuture.comorganic-chemistry.orgnsf.gov Applying this to this compound would be predicted to produce a substituted 3-chloropyridine (B48278).

Table 3: Potential Cycloaddition Reactions of the Pyrrole Nucleus

| Reaction Type | Reactant | Intermediate/Product Type |

| [4+2] Diels-Alder | Reactive Dienophile (e.g., Maleimide) | 7-Azabicyclo[2.2.1]heptene derivative |

| [2+1] Cycloaddition | Dichlorocarbene (:CCl₂) | Dichlorocyclopropane adduct |

| Ciamician-Dennstedt | Dichlorocarbene (:CCl₂) | Ring expansion to a 3-chloropyridine derivative |

Diels-Alder and Hetero-Diels-Alder Reactivity

The aromatic nature of the pyrrole ring typically limits its effectiveness as a diene in Diels-Alder reactions. The dearomatization required for the [4+2] cycloaddition is energetically unfavorable, often leading to low yields or no reaction at all with many dienophiles. researchgate.netmdpi.com Studies on simple pyrroles have shown that they are generally poor dienes and can undergo alternative reactions like Michael additions with dienophiles. beilstein-journals.org The inherent thermodynamic instability of the resulting cycloadducts further complicates these reactions, often leading to cycloreversion. mdpi.com

To overcome this limited reactivity, strategies have been developed to enhance the diene character of the pyrrole ring. One effective approach involves the extension of the conjugation of the pyrrole system. By converting a substituent on the pyrrole ring into a vinyl group, a more reactive 1-azadiene system is created. For instance, N-substituted 2-vinylpyrroles have been shown to successfully participate in Diels-Alder reactions with electron-deficient dienophiles like maleimides. researchgate.netnih.gov These reactions often proceed with high endo diastereoselectivity. nih.gov

While there are no direct reports on the Diels-Alder reaction of this compound itself, the reactivity of analogous 2-vinylpyrrole derivatives provides a strong indication of its potential synthetic utility following appropriate functionalization. The conversion of the acetate group into a vinyl or acrylic ester moiety would render the molecule a suitable diene for cycloaddition reactions.

The following table summarizes the experimental findings for the Diels-Alder reactions of N-substituted 2-vinylpyrroles with maleimides, which serve as a model for the potential reactivity of a vinyl derivative of this compound. nih.gov

Table 1: Diels-Alder Reaction of N-Substituted 2-Vinylpyrroles with Maleimides

| Diene (2-Vinylpyrrole Derivative) | Dienophile (Maleimide) | Solvent | Temperature (°C) | Time | Product (Octahydropyrrolo[3,4-e]indole) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-(N-Benzyl-2-pyrrolyl)acrylate | N-Phenylmaleimide | Xylene | 140 | 7 days | endo-adduct | 85 |

| 3-(N-Benzyl-2-pyrrolyl)acrylate | N-Methylmaleimide | Xylene | 140 | 7 days | endo-adduct | 82 |

| 4-(N-Benzyl-2-pyrrolyl)but-3-en-2-one | N-Phenylmaleimide | Xylene | 140 | 7 days | endo-adduct | 78 |

| 4-(N-Benzyl-2-pyrrolyl)but-3-en-2-one | N-Methylmaleimide | Xylene | 140 | 7 days | endo-adduct | 75 |

Information regarding the hetero-Diels-Alder reactivity of this compound is scarce in the current literature.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of derivatives of this compound provide a powerful strategy for the synthesis of fused heterocyclic systems. By introducing a reactive functional group onto the nitrogen atom of the pyrrole ring, subsequent cyclization involving the ester moiety at the 2-position can be achieved.

A notable example is the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, which are close analogs of the title compound. beilstein-journals.org These reactions can proceed through either nucleophilic or electrophilic pathways, leading to the formation of novel polycyclic structures.

Nucleophilic Cyclization: The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) monohydrate in methanol (B129727) at reflux leads to intramolecular cyclization. beilstein-journals.org Depending on the electronic nature of the substituent on the alkyne, the reaction can yield either pyrrolopyrazinone or pyrrolotriazinone derivatives. For instance, an electron-donating group on the alkyne favors the formation of the pyrrolotriazinone skeleton. beilstein-journals.org

Electrophilic Cyclization: Alternatively, the triple bond in N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can be activated by an electrophile, such as iodine, to trigger intramolecular cyclization. beilstein-journals.org Treatment of these substrates with iodine in dichloromethane (B109758) at room temperature results in the formation of iodinated pyrrolooxazinone derivatives in good yields. beilstein-journals.org

The following table details the conditions and outcomes for the intramolecular cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, demonstrating the potential cyclization pathways for derivatives of this compound. beilstein-journals.org

Table 2: Intramolecular Cyclization of N-Alkyne-Substituted Methyl 1H-Pyrrole-2-Carboxylates

| Substrate | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate | MeOH | Reflux | 24 h | Pyrrolopyrazinone derivative | 67 |

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate | MeOH | Reflux | 24 h | Pyrrolotriazinone derivative | 24 |

| Methyl 1-((4-methoxyphenyl)ethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate | MeOH | Reflux | 24 h | Pyrrolotriazinone derivative | 85 |

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Iodine | CH₂Cl₂ | Room Temp. | 2 h | Iodinated pyrrolooxazinone derivative | 78 |

| Methyl 1-((4-methoxyphenyl)ethynyl)-1H-pyrrole-2-carboxylate | Iodine | CH₂Cl₂ | Room Temp. | 2 h | Iodinated pyrrolooxazinone derivative | 79 |

| Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | Iodine | CH₂Cl₂ | Room Temp. | 2 h | Iodinated pyrrolooxazinone derivative | 76 |

Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 1 Methyl 1h Pyrrole 2 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 1-methyl-1H-pyrrole-2-acetate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H-NMR spectrum of this compound offers a precise map of the proton environments. The spectrum is characterized by distinct signals for the protons of the ethyl group, the N-methyl group, the methylene (B1212753) bridge, and the pyrrole (B145914) ring.

The ethyl group typically presents as a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The N-methyl protons (-N-CH₃) appear as a sharp singlet, as they lack adjacent protons for coupling. The methylene protons of the acetate (B1210297) group (-CH₂-COOEt) also appear as a singlet. The protons on the pyrrole ring exhibit characteristic shifts and coupling patterns that are sensitive to their electronic environment.

A representative ¹H-NMR data table for this compound is presented below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrrole H-5 | ~6.6 - 6.7 | t | ~2.0 | 1H |

| Pyrrole H-3 | ~6.0 - 6.1 | t | ~3.0 | 1H |

| Pyrrole H-4 | ~6.0 - 6.1 | dd | ~2.0, ~3.0 | 1H |

| O-CH₂ (Ethyl) | ~4.1 - 4.2 | q | ~7.1 | 2H |

| N-CH₃ | ~3.6 - 3.7 | s | - | 3H |

| CH₂-CO | ~3.5 - 3.6 | s | - | 2H |

| O-CH₂-CH₃ (Ethyl) | ~1.2 - 1.3 | t | ~7.1 | 3H |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. |

The ¹³C-NMR spectrum provides complementary information by identifying all unique carbon environments within the molecule. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom gives a single peak.

The carbonyl carbon (C=O) of the ester group is characteristically found at the downfield end of the spectrum. The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The carbons of the N-methyl and ethyl groups, as well as the methylene bridge, resonate in the upfield region of the spectrum.

A representative ¹³C-NMR data table for this compound is provided below, with chemical shifts (δ) in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 172 |

| Pyrrole C-2 | ~128 - 130 |

| Pyrrole C-5 | ~121 - 123 |

| Pyrrole C-3 | ~107 - 109 |

| Pyrrole C-4 | ~106 - 108 |

| O-CH₂ (Ethyl) | ~60 - 62 |

| N-CH₃ | ~33 - 35 |

| CH₂-CO | ~31 - 33 |

| O-CH₂-CH₃ (Ethyl) | ~14 - 15 |

| Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons of the ethyl group (O-CH₂ and its neighboring -CH₃) and among the protons on the pyrrole ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the N-CH₃ protons would show a cross-peak with the N-CH₃ carbon signal, and similarly for the other C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the C=O and C-2 of the pyrrole ring) and for piecing together the molecular fragments. For example, the protons of the N-CH₃ group would show a correlation to the C-2 and C-5 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY could show through-space interactions between the N-methyl protons and the H-5 proton of the pyrrole ring, helping to confirm the substitution pattern.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound, the molecular formula is C₉H₁₃NO₂.

The calculated exact mass for the neutral molecule is 167.09463 g/mol . HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [C₉H₁₄NO₂]⁺ | 168.09975 | Typically within 5 ppm | < 5 |

| Note: The observed m/z would be determined from an experimental HRMS spectrum. |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. pdx.edu The basic nitrogen atom of the pyrrole ring can be readily protonated. The analysis is often performed using a mobile phase containing a protic solvent and a small amount of acid, such as formic acid, to promote ionization. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of electromagnetic radiation at specific frequencies, corresponding to the energy of these vibrations, provides a characteristic spectrum that acts as a molecular fingerprint. This technique is particularly powerful for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in organic molecules. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the N-methylated pyrrole ring, the ester group, and the aliphatic methylene bridge.

The key functional groups and their expected vibrational frequencies are:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹. This is a hallmark of the carbonyl group in a saturated aliphatic ester. For comparison, the C=O stretch in ethyl acetate is observed around 1752 cm⁻¹.

C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C-O-C stretching of the ester group typically appears as a strong band between 1250 cm⁻¹ and 1230 cm⁻¹.

C-H Stretch (Aromatic/Aliphatic): The pyrrole ring's C-H stretching vibrations are expected to appear at slightly higher frequencies than those of alkanes, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl and methylene groups would be observed just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹.

C-N Stretch (Pyrrole Ring): The stretching vibrations of the carbon-nitrogen bonds within the pyrrole ring contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

N-CH₃ Group: The presence of the N-methyl group would give rise to specific C-H stretching and bending vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O-C Stretch (Ester) | 1230 - 1250 | Strong |

| C-H Stretch (Aromatic - Pyrrole) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2975 | Medium |

| C-N Stretch (Pyrrole) | < 1500 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

While the specific crystal structure of this compound is not publicly documented, an analysis of a closely related compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate , provides valuable insights into the likely solid-state conformation. Current time information in Bangalore, IN. It is important to note that this is a structural isomer and differences in the position of the methyl group on the pyrrole ring will influence the precise crystal packing.

The crystallographic data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals a monoclinic crystal system. Current time information in Bangalore, IN. In the solid state, the molecules are linked into centrosymmetric dimers through intermolecular N-H···O hydrogen bonds, forming a distinct ring motif. Current time information in Bangalore, IN. This type of hydrogen bonding is a common feature in the crystal structures of pyrrole derivatives containing a carbonyl group.

A hypothetical crystal structure determination for this compound would involve the following steps:

Crystal Growth: Growing single crystals of sufficient quality, often through slow evaporation of a suitable solvent.

Data Collection: Mounting a crystal on a diffractometer and irradiating it with a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the atomic positions to fit the experimental diffraction data.

The resulting data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table of Crystallographic Data for the Related Compound Ethyl 5-methyl-1H-pyrrole-2-carboxylate Current time information in Bangalore, IN.

| Parameter | Value |

| Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

| Z | 4 |

This data for a closely related molecule suggests that this compound would likely also exhibit a planar pyrrole ring and engage in specific intermolecular interactions in the solid state, which would be definitively revealed by its own crystal structure analysis.

Applications in Chemical Sciences Research

Role as an Intermediate in Organic Synthesis

In the realm of organic synthesis, Ethyl 1-methyl-1H-pyrrole-2-acetate serves as a foundational component for constructing intricate molecular architectures. Its inherent reactivity and substitution pattern provide chemists with a reliable starting point for multi-step synthetic sequences.

The pyrrole (B145914) nucleus is a common motif in a vast array of natural products and biologically active compounds. This compound is strategically employed as a precursor for the synthesis of more complex heterocyclic systems. For instance, the acetate (B1210297) side chain can be elaborated to construct fused ring systems or to introduce additional functional groups. This approach has been utilized in the synthesis of various pyrrole-containing scaffolds, which are of significant interest in materials science and pharmaceutical development. ontosight.ai

Recent research has demonstrated the electrochemical ring expansion of pyrrole derivatives using α-H diazo esters, such as ethyl diazoacetate, to synthesize polysubstituted pyridine (B92270) derivatives. acs.org This method allows for single-carbon insertion into the pyrrole ring, highlighting the transformative potential of this class of compounds in accessing diverse heterocyclic structures. acs.org

Halogenated pyrrole building blocks, derived from related pyrrole esters, are valuable in hit-to-lead optimization in drug discovery, offering polar alternatives to fragments found in bioactive compounds. nih.gov The synthesis of such derivatives often starts from commercially available pyrrole esters, underscoring the foundational role of compounds like this compound. nih.gov

Contributions to Medicinal Chemistry Research

The pyrrole scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. This compound and its derivatives have played a crucial role in the exploration of new therapeutic agents.

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of numerous compounds for biological activity. This compound is an ideal starting material for the synthesis of pyrrole-based libraries due to the ease with which its structure can be diversified.

For example, the ester functionality can be converted to a wide range of amides, hydrazones, or other functional groups, while the pyrrole ring can undergo various C-H functionalization reactions. researchgate.netnih.gov This modular approach enables the rapid generation of a multitude of structurally related compounds, increasing the probability of identifying a "hit" compound with desired biological properties. The synthesis of novel pyrrole hydrazones with antiproliferative activity showcases this strategy, where a pyrrole carbohydrazide, derived from a corresponding ester, is reacted with various aldehydes to create a library of compounds. nih.gov

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. SAR studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity.

Derivatives of this compound are frequently synthesized to probe the SAR of various classes of bioactive molecules. For example, in the development of inhibitors for enzymes like HIV-1 integrase and reverse transcriptase, pyrrolyl diketo acid derivatives have been synthesized and studied. nih.gov These studies often involve modifying the substituents on the pyrrole ring and the nature of the side chain to understand which structural features are critical for potent inhibitory activity. nih.gov Similarly, in the design of HDAC inhibitors, the 2-acyl group on the pyrrole cap was found to be crucial for maintaining activity. nih.gov

To exert a biological effect, a drug molecule must interact with a specific biological target, such as a protein or nucleic acid. This compound derivatives are utilized to investigate these molecular interactions. The synthesis of pyrrole carboxamides, for instance, has been aimed at creating molecules that can bind to specific DNA sequences, potentially acting as vehicles for delivering anticancer agents. mdpi.com

By systematically altering the structure of the pyrrole derivative, researchers can map the binding pocket of a target protein and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are essential for binding. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, studies on dual inhibitors of IDO1 and TDO, important targets in cancer immunotherapy, have involved extensive SAR studies of related heterocyclic compounds to optimize their interaction with the enzymes. nih.gov

Potential in Materials Science Research

The unique chemical structure of this compound, which combines a reactive pyrrole core with a functional acetate group, positions it as a promising candidate for various applications in materials science research.

The development of functional polymers, those with specific, tunable properties and capabilities, is a cornerstone of modern materials science. This compound offers several avenues for the creation of such advanced polymer architectures. The presence of the ethyl acetate group provides a site for further chemical modification, allowing for the attachment of various functional moieties. This could lead to the synthesis of polymers with tailored characteristics, such as enhanced solubility, specific catalytic activity, or the ability to bind to certain molecules, making them suitable for applications in sensing or controlled release systems.

The N-methyl group on the pyrrole ring is another important feature. It influences the electronic properties and the steric interactions of the resulting polymer, which can affect its final conformation and material properties. By strategically modifying the substituents on the pyrrole ring, researchers can fine-tune the properties of the resulting polymers for specific applications.

Pyrrole-based polymers, particularly polypyrrole, are well-known for their intrinsic electrical conductivity. This property arises from the delocalized π-electrons in the polymer backbone. The incorporation of this compound into conductive polymer systems could offer a means to modulate these conductive properties.

The electrochemical or chemical polymerization of this monomer would lead to a polymer with pendant ethyl acetate groups. These groups could influence the packing of the polymer chains, thereby affecting the charge transport between them. Furthermore, the ester group could be hydrolyzed to a carboxylic acid, introducing charge and altering the polymer's interaction with its environment and its doping characteristics. The ability to tune conductivity through such chemical modifications is highly desirable for the development of materials for electronic devices, sensors, and energy storage applications.

While extensive research data on the specific polymerization and resulting properties of poly(this compound) is not yet widely available, the foundational knowledge of pyrrole chemistry and polymer science provides a strong basis for its potential in these cutting-edge applications. Further investigation into the synthesis and characterization of polymers derived from this monomer is warranted to fully unlock its capabilities in materials science.

Advanced Research Perspectives and Computational Studies

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful lens to examine the intricacies of pyrrole (B145914) derivatives at the atomic level. Through sophisticated calculations and simulations, researchers can predict properties and behaviors that are often challenging to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are instrumental in elucidating reaction mechanisms, understanding molecular stability, and predicting spectroscopic properties.

For instance, in a study on the electrochemical single-carbon insertion into a pyrrole ring, DFT calculations were crucial in understanding the reaction pathway. acs.org Researchers investigated the reaction of ethyl diazoacetate (EDA) with a substituted pyrrole derivative. The calculations revealed that the direct formation of a carbene from EDA requires a significant amount of energy (28.12 kcal mol⁻¹), making it unlikely under ambient conditions. acs.org In contrast, the nucleophilic addition of EDA to the radical cation of the pyrrole derivative was found to be much more energetically favorable, requiring only 5 kcal mol⁻¹. acs.org This was followed by a nearly effortless release of nitrogen gas. acs.org Such detailed mechanistic insights, derived from DFT, are vital for optimizing reaction conditions and designing new synthetic routes.

While specific DFT studies on ethyl 1-methyl-1H-pyrrole-2-acetate are not widely published, the principles from related research are directly applicable. DFT could be employed to investigate its reactivity in various chemical transformations, determine its frontier molecular orbitals (HOMO-LUMO) to predict its behavior in cycloaddition reactions, and calculate its vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

A recent study highlighted the use of DFT to investigate the selectivity of single-carbon insertion into pyrrole rings. acs.org It was found that electron-withdrawing N-protecting groups could tune the electronic structure of the pyrrole ring, thereby enabling para-selective insertion. acs.org This demonstrates the predictive power of DFT in guiding the synthesis of specific isomers.

Table 1: DFT Calculated Energy Barriers for Proposed Reaction Steps

| Reaction Step | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|

| Direct Carbene Formation from EDA | 28.12 | High energy barrier suggests this pathway is unlikely. acs.org |

| Nucleophilic Addition of EDA to Pyrrole Radical Cation | 5 | Low energy barrier indicates this is a favorable pathway. acs.org |

| N₂ Release from EDA-bound Radical Cation | -0.91 | Essentially barrierless, spontaneous release of nitrogen. acs.org |

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a molecule, such as a pyrrole derivative, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations can be used to study the stability of the predicted binding mode over time, providing a more dynamic picture of the interaction.

Although specific docking studies on this compound are limited in publicly available literature, numerous studies on structurally related pyrrole compounds highlight the utility of this approach. For example, a study on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate involved molecular docking and MD simulations to evaluate its potential as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase, enzymes implicated in Alzheimer's disease and diabetes, respectively. nih.gov The results indicated that the compound exhibited good drug-like properties and favorable pharmacokinetics, marking it as a valuable candidate for further investigation. nih.gov

In another study, novel pyrrole-based Schiff bases were designed and synthesized as potential dual inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE). mdpi.com Molecular docking was employed to understand the binding interactions of these compounds within the active sites of the target enzymes. Similarly, various 1H-pyrrole derivatives have been investigated as potential anticancer agents by docking them into the active sites of enzymes like EGFR and CDK2. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Pyrrole Derivative | Target Enzyme(s) | Therapeutic Area | Key Finding |

|---|---|---|---|

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | AChE, α-glycosidase | Neurodegenerative diseases, Diabetes | Good drug-like properties and favorable pharmacokinetics predicted. nih.gov |

| Pyrrole-based Schiff Bases | MAO, AChE | Neurodegenerative diseases | Identified potential dual-acting inhibitors. mdpi.com |

| Fused 1H-pyrroles | EGFR, CDK2 | Cancer | Designed compounds showed potent inhibitory activity. nih.gov |

Quantum chemical analyses provide a deeper understanding of the factors governing the reactivity and selectivity of chemical reactions. These methods go beyond simple energy calculations to explore concepts like charge distribution, orbital interactions, and transition state geometries.

For pyrrole derivatives, quantum chemical analysis can explain why certain positions on the pyrrole ring are more susceptible to electrophilic or nucleophilic attack. For instance, in the electrochemical single-carbon insertion reaction mentioned earlier, calculations showed that the addition of ethyl diazoacetate (EDA) at the 2-position of the pyrrole ring is energetically favored. acs.org This type of analysis is crucial for predicting the outcome of reactions involving asymmetrically substituted pyrroles.

Chemoinformatic and Data-Driven Methodologies

Chemoinformatics and data-driven approaches are transforming chemical research by leveraging vast amounts of chemical data to predict properties, synthetic pathways, and biological activities.

The synthesis of complex organic molecules often requires extensive experimentation to optimize reaction conditions and improve yields. Predictive modeling, powered by machine learning and artificial intelligence, aims to streamline this process by predicting the most viable synthetic routes and the likely outcomes of reactions.

These models are trained on large datasets of known chemical reactions. acs.org The development of open-source databases, such as the Open Reaction Database (ORD), is crucial for the advancement of these predictive tools. acs.org For a target molecule like this compound, a predictive synthesis model could propose several potential synthetic pathways, ranking them based on predicted yield, cost of starting materials, and reaction efficiency. This allows chemists to focus their experimental efforts on the most promising routes.

Furthermore, machine learning algorithms can predict the products of a reaction given a set of reactants and conditions, even for reactions that have not been previously reported. acs.org This capability can help in identifying potential side products and optimizing conditions to maximize the yield of the desired compound.

The vast and ever-expanding universe of chemical information is stored in numerous databases. Data mining techniques allow researchers to extract valuable knowledge and identify trends from these repositories. Several databases are of particular importance for the study of pyrrole chemistry.

Publicly accessible databases like PubChem and ChEMBL contain information on millions of chemical compounds, including their physical properties, biological activities, and associated literature citations. cam.ac.ukdrugpatentwatch.com These are invaluable resources for initial explorations of a compound like this compound.

Specialized databases and software are also being developed. For example, the PorphyrinViLiGe software was created to enumerate and analyze virtual libraries of tetrapyrrole macrocycles, which are complex structures built from pyrrole units. nih.gov This program allows for data mining to assess the number of products with a specific pattern of substituents, demonstrating a sophisticated approach to analyzing the chemical space of pyrrole-containing compounds. nih.gov

By mining these databases, researchers can identify structurally similar compounds, explore known synthetic methods for the pyrrole scaffold, and uncover potential biological targets based on the activities of related molecules.

Table 3: Relevant Chemistry Databases for Pyrrole Research

| Database | Description | Relevance to Pyrrole Chemistry |

|---|---|---|

| PubChem | A freely accessible database of chemical molecules and their activities against biological assays. cam.ac.uk | Provides fundamental data on this compound and related compounds. nih.gov |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. cam.ac.ukdrugpatentwatch.com | Useful for finding biological activity data for pyrrole derivatives and identifying potential drug targets. |

| Open Reaction Database (ORD) | An open-source database of chemical synthesis procedures designed for machine learning. acs.org | Aids in the development of predictive models for the synthesis of pyrrole compounds. |

| PorphyrinViLiGe | A software program for generating and analyzing virtual libraries of tetrapyrrole macrocycles. nih.gov | Enables data mining and combinatorial analysis of complex pyrrole-based structures. |

Compound Index

Future Directions in the Study of this compound

The study of this compound and its derivatives is poised for significant advancement, driven by emerging trends in sustainable chemistry and the continuous search for novel molecular functionalities. Future research is expected to concentrate on optimizing its synthesis to align with green chemistry principles and on broadening its application scope into new interdisciplinary fields.

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes to substituted pyrroles often involve multiple steps, harsh reaction conditions, or the use of sensitive organometallic reagents. The future of this compound synthesis lies in the adoption of greener, more efficient catalytic methods that prioritize atom economy, energy efficiency, and waste reduction.

A particularly promising avenue is the direct functionalization of carbon-hydrogen (C-H) bonds. Research has demonstrated that copper-catalyzed carbene transfer reactions can be employed for the selective C-H functionalization of pyrroles. researchgate.net Specifically, the reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate using a copper-based catalyst represents a direct method to form the core structure of the target molecule. researchgate.net This approach is advantageous as it avoids pre-functionalization of the pyrrole ring, reducing the number of synthetic steps. Furthermore, the use of diazo compounds as carbene precursors is inherently atom-economical, with molecular nitrogen being the sole byproduct. researchgate.net

Future investigations will likely focus on:

Catalyst Optimization: Developing catalysts based on earth-abundant, low-toxicity metals like copper and iron to replace precious metal catalysts such as rhodium. researchgate.net

Solvent Selection: Exploring the use of benign solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds (VOCs).

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating.

A comparison of traditional and emerging green synthetic strategies highlights the potential benefits of these future approaches.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Multi-step) | Green C-H Functionalization |

|---|---|---|

| Starting Materials | Often require pre-functionalized pyrroles or linear precursors | Simple, readily available pyrroles (e.g., 1-methyl-1H-pyrrole) researchgate.net |

| Number of Steps | Multiple steps (e.g., protection, activation, deprotection) | Often a single catalytic step researchgate.net |

| Reagents | May involve stoichiometric, moisture-sensitive, or toxic reagents | Catalytic amounts of metal complexes; diazo reagents with N₂ as byproduct researchgate.net |

| Atom Economy | Lower, due to protecting groups and multi-step sequences | High, with direct incorporation of the acetate (B1210297) moiety researchgate.net |

| Waste Generation | Higher, produces stoichiometric byproducts and solvent waste | Lower, primarily catalytic waste and benign byproducts like N₂ researchgate.net |

By focusing on these areas, the synthesis of this compound can become more sustainable, cost-effective, and environmentally friendly.

Exploration of Novel Interdisciplinary Applications

The pyrrole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov this compound, as a functionalized building block, holds significant potential for the development of novel molecules with tailored properties for various interdisciplinary applications. chemscene.com

Medicinal Chemistry and Drug Discovery: Future research will likely leverage this compound as a key intermediate for creating complex bioactive molecules. The pyrrole framework is integral to "lexitropsins," which are molecules designed to bind to the minor groove of DNA. mdpi.com By serving as a foundational component, this compound can be elaborated into derivatives with potential applications as anticancer agents that target and block DNA function. mdpi.comnih.gov

Furthermore, the pyrrole motif is being actively investigated for other therapeutic areas. Studies have shown that certain pyrrole derivatives can act as selective inhibitors of enzymes like butyrylcholinesterase, which is a target in the treatment of neurodegenerative diseases such as Alzheimer's. nih.gov Other research has focused on developing pyrrole-based compounds with potent antifungal activity. mdpi.com The exploration of this compound in high-throughput screening programs could rapidly identify new biological activities and lead compounds for drug development. nih.gov

Chemical Biology and Materials Science: Beyond medicine, the unique electronic and structural properties of the pyrrole ring open doors to applications in chemical biology and materials science. As a versatile building block, it can be incorporated into:

Molecular Probes: Designing fluorescent sensors or labeling agents for studying biological processes.

Functional Polymers: Creating new conductive polymers or materials with specific optical or electronic properties.

Organic Electronics: Serving as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

The potential for this compound is vast, and future research will depend on collaborative, interdisciplinary efforts to fully realize its utility.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale / Example |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Building block for DNA minor-groove binders (lexitropsins) that interfere with tumor cell replication. mdpi.comnih.gov |

| Neurotherapeutics | Scaffold for designing selective enzyme inhibitors (e.g., for butyrylcholinesterase) for neurodegenerative diseases. nih.gov | |

| Antimicrobial Agents | Core structure for novel antifungal or antibacterial compounds. nih.govmdpi.com | |

| Chemical Biology | Bio-imaging | Can be functionalized to create fluorescent probes for cellular imaging and diagnostics. |

| Materials Science | Organic Electronics | Incorporation into conjugated systems for applications in conductive polymers and organic semiconductors. chemscene.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-methyl-1H-pyrrole-2-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or acylation of pyrrole derivatives. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., reacting pyrrole-2-carboxylic acid derivatives with ethyl chloroacetate under basic conditions) . Key factors include solvent choice (e.g., ethanol/water mixtures), temperature control (room temperature to 80°C), and stoichiometric ratios of reagents. Yields are optimized by monitoring reaction progress via TLC and isolating products using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Crystals are grown via slow evaporation of ethanol/ethyl acetate solutions. Data collection involves a diffractometer (e.g., Bruker SMART), with refinement using SHELXL for anisotropic displacement parameters and hydrogen bonding analysis . The SHELX suite validates bond lengths, angles, and intermolecular interactions, with results cross-checked against spectroscopic data (NMR, IR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents on the pyrrole ring (e.g., methyl and acetate groups). Chemical shifts for pyrrolic protons typically appear at δ 6.5–7.0 ppm in CDCl .

- IR : Stretching frequencies for ester carbonyl (C=O) appear at ~1740 cm, while N-H (if present) is observed at ~3400 cm .

- Mass Spectrometry : ESI-MS confirms molecular weight and fragmentation patterns .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the compound. Purity is assessed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

- Methodological Answer : The ester group is hydrolyzed under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid derivative. Acidic conditions (e.g., HSO) may protonate the pyrrole nitrogen, altering electrophilic substitution patterns. Monitoring via pH-controlled experiments and H NMR tracks degradation or functional group transformations .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected bond lengths in XRD vs. NMR coupling constants) are addressed by:

- Validating crystallographic models with Hirshfeld surface analysis to assess packing effects .

- Performing DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental geometries .

- Using dynamic NMR to study conformational flexibility in solution .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the pyrrole ring of this compound?

- Methodological Answer : The methyl and acetate groups act as directing substituents. For bromination:

- Use NBS (N-bromosuccinimide) in DMF at 0°C to favor α-substitution .

- Computational modeling (e.g., Fukui functions via DFT) predicts reactive sites by analyzing electron density distributions .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Hydrogen bonding (N-H···O) and π-π stacking dominate packing. Graph-set analysis (R_2$$^2(8) motifs) identifies dimeric units linked via carboxyl-oxygen interactions . Van der Waals interactions between methyl groups further stabilize the lattice, analyzed using Mercury software .